molecular formula C22H29NO7 B563772 O-Desmethyl mycophenolate mofetil CAS No. 1322681-36-6

O-Desmethyl mycophenolate mofetil

Katalognummer: B563772
CAS-Nummer: 1322681-36-6
Molekulargewicht: 419.474
InChI-Schlüssel: QGQXAMBOYWULFX-LZWSPWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desmethyl mycophenolate mofetil is a derivative of mycophenolate mofetil, an immunosuppressive drug commonly used to prevent organ rejection in transplant patients. This compound is a metabolite formed when mycophenolate mofetil undergoes metabolic processes in the body. It retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

O-Desmethyl mycophenolate mofetil has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of mycophenolate mofetil and its metabolites.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

O-Desmethyl Mycophenolate Mofetil, also known as Mycophenolate Mofetil, primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes .

Mode of Action

this compound acts as a noncompetitive, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, it depletes guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes and inhibiting cell-mediated immune responses and antibody formation . It also inhibits the glycosylation and expression of adhesion molecules, and the recruitment of lymphocytes and monocytes into sites of inflammation .

Biochemical Pathways

The inhibition of IMPDH by this compound disrupts the purine synthesis pathway . This results in the depletion of guanosine nucleotides, which are necessary for DNA and RNA synthesis. Consequently, the proliferation of T and B lymphocytes is suppressed, leading to a decrease in immune responses .

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and undergoes extensive presystemic de-esterification to form the active metabolite, mycophenolic acid . The bioavailability of mycophenolic acid after administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, mycophenolic acid is up to 97% albumin-bound .

Result of Action

The action of this compound leads to a decrease in the number of B and T cells, two types of white blood cells that cause inflammation and damage in various conditions . This results in a reduction of immune responses, making it an effective immunosuppressant used to prevent organ rejection after transplantation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of mycophenolic acid is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take the medication on an empty stomach to increase absorption . To improve gastrointestinal tolerability, the medication may be taken with meals at consistent times each day .

Biochemische Analyse

Biochemical Properties

O-Desmethyl Mycophenolate Mofetil interacts with various enzymes and proteins. It is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides . This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools and inhibits the proliferation of lymphocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It specifically blocks the proliferation of B and T lymphocytes via inhibition of inosine-5-monophosphate dehydrogenase . It also interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It preferentially binds to the enzyme IMPDH after substrates, perhaps to an enzyme-IMP-NAD ternary complex or to an enzyme-XMP binary complex in the product side of the reaction .

Temporal Effects in Laboratory Settings

Over time, this compound can cause significant gastrointestinal (GI) adverse effects . The interplay among this compound, gut microbiota, and metabolic pathways contributes to these GI side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High-dose MMF was more potent than the lower dose for NMOSD patients, with 1750 mg of daily MMF being the recommended dosage for Chinese patients with NMOSD .

Metabolic Pathways

This compound is involved in several metabolic pathways. It affects several kinds of amino acid metabolic pathways, and Phenylalanine, tyrosine and tryptophan biosynthesis; Valine, leucine and isoleucine biosynthesis; Galactose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following oral administration, the enteric-coated mycophenolate sodium is mainly absorbed in the small intestine where it is easily dissolved in the neutral pH of intestine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl mycophenolate mofetil typically involves the demethylation of mycophenolate mofetil. One common method is the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

O-Desmethyl mycophenolate mofetil can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mycophenolate mofetil: The parent compound, widely used as an immunosuppressant.

    Mycophenolic acid: The active metabolite of mycophenolate mofetil, responsible for its pharmacological effects.

    Enteric-coated mycophenolate sodium: A formulation designed to reduce gastrointestinal side effects.

Uniqueness

O-Desmethyl mycophenolate mofetil is unique due to its specific metabolic pathway and its potential for reduced side effects compared to its parent compound. Its distinct pharmacokinetic properties make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQXAMBOYWULFX-LZWSPWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157454
Record name O-Desmethyl mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322681-36-6
Record name O-Desmethyl mycophenolate mofetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethyl mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DESMETHYL MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.